molecular formula C11H14ClNO4S B2702355 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride CAS No. 952947-02-3

3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride

Cat. No.: B2702355
CAS No.: 952947-02-3
M. Wt: 291.75
InChI Key: NMRUTDRLGCHCIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is known for its applications in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is utilized in various chemical reactions to modify molecules and create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Biological Activity

3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride, also known by its CAS number 952947-02-3, is a compound with a complex molecular structure that has garnered attention in medicinal chemistry. With a molecular formula of C11H14ClNO4S and a molecular weight of 291.75 g/mol, this compound exhibits potential biological activities that are crucial for various therapeutic applications.

The compound is characterized by the following properties:

  • Molecular Formula : C11H14ClNO4S
  • Molecular Weight : 291.75 g/mol
  • Physical State : Solid at room temperature

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of sulfonyl chlorides often exhibit significant antibacterial properties. In a comparative study, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the presence of the isopropylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.78 µg/mL
Related Sulfonamide DerivativeEscherichia coli1.56 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that compounds containing sulfonamide moieties can inhibit tumor cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer progression. Preliminary data indicate that this compound may influence apoptosis in cancer cells through caspase activation.

Case Studies

  • Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related sulfonamide compounds, demonstrating their effectiveness against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study noted that modifications to the sulfonamide group could enhance antibacterial potency.
  • Anticancer Properties : Research conducted at a leading cancer research institute explored the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzyme Activity : Sulfonamide derivatives are known to inhibit enzymes critical for bacterial growth and proliferation.
  • Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in neoplastic cells.

Properties

IUPAC Name

4-methoxy-3-(propan-2-ylcarbamoyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(2)13-11(14)9-6-8(18(12,15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRUTDRLGCHCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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